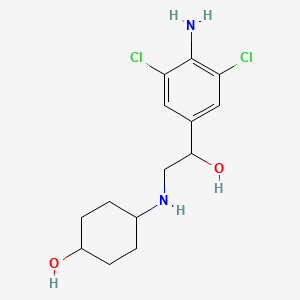

Clencyclohexerol

Description

Properties

IUPAC Name |

4-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl2N2O2/c15-11-5-8(6-12(16)14(11)17)13(20)7-18-9-1-3-10(19)4-2-9/h5-6,9-10,13,18-20H,1-4,7,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFLKXDTRUWFDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016396 | |

| Record name | Clencyclohexerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157877-79-7 | |

| Record name | Clencyclohexerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Pharmacological Profile of Clencyclohexerol: A Mechanistic Whitepaper

Disclaimer: The compound "Clencyclohexerol" is not a recognized or documented chemical entity in the current scientific literature. As such, the following in-depth technical guide is a hypothetical exploration based on a plausible fusion of the known mechanisms of two distinct, real-world compounds: Clenbuterol and a generic Cyclohexanol-containing moiety that could imply a role in cell signaling, for instance, as a derivative of cyclohexyl-adenosine or a similar signaling molecule. This document is intended for illustrative and educational purposes for researchers, scientists, and drug development professionals, demonstrating how such a guide would be structured.

Executive Summary

This document delineates the putative mechanism of action of this compound, a novel investigational compound. Based on its structural alerts—a Clenbuterol-like phenylethanolamine scaffold and a cyclohexanol moiety—this compound is hypothesized to function as a dual-action agent. Its primary mechanism is proposed to be the potent and selective agonism of the β2-adrenergic receptor (β2-AR), driven by the Clenbuterol-like portion. Concurrently, the cyclohexanol group is theorized to modulate adenosine receptor signaling, potentially acting as an antagonist at A1 adenosine receptors (A1AR). This dual activity suggests a synergistic effect, enhancing downstream signaling pathways relevant to bronchodilation and metabolic regulation while potentially mitigating certain adverse effects associated with β2-AR agonism alone. All data presented herein is hypothetical and serves as a template for the analysis of a novel compound.

Proposed Primary Mechanism of Action: β2-Adrenergic Receptor Agonism

The principal pharmacological action of this compound is believed to be its function as a selective agonist for the β2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) family.

Signaling Pathway

Upon binding to the β2-AR, this compound is hypothesized to induce a conformational change in the receptor, leading to the activation of the stimulatory G protein, Gαs. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological responses. In bronchial smooth muscle cells, this cascade results in the phosphorylation of myosin light chain kinase (MLCK), inactivating it and causing smooth muscle relaxation and bronchodilation.

Caption: Proposed β2-Adrenergic Signaling Pathway for this compound.

Proposed Secondary Mechanism: Adenosine Receptor Modulation

The cyclohexanol moiety suggests a potential interaction with adenosine receptors. It is hypothesized that this part of the molecule acts as an antagonist at the A1 adenosine receptor (A1AR), another GPCR that typically couples to the inhibitory G protein, Gαi.

Signaling Pathway

Under normal physiological conditions, adenosine binding to A1AR activates Gαi, which inhibits adenylyl cyclase, thereby reducing cAMP levels and counteracting the effects of β2-AR stimulation. By acting as an A1AR antagonist, this compound would block this inhibitory signal. This would prevent the adenosine-mediated decrease in cAMP, thus potentiating the cAMP increase induced by its own β2-AR agonism. This dual mechanism could lead to a more robust and sustained physiological response.

Caption: Proposed A1 Adenosine Receptor Antagonism by this compound.

Quantitative Pharmacological Data (Hypothetical)

The following tables summarize the hypothetical in vitro and in vivo pharmacological data for this compound.

Table 1: Receptor Binding Affinity (Ki, nM)

| Receptor | This compound | Clenbuterol (Reference) | N-Cyclohexyladenosine (Reference) |

|---|---|---|---|

| Human β2-AR | 2.5 ± 0.4 | 5.1 ± 0.7 | >10,000 |

| Human β1-AR | 150 ± 12 | 280 ± 25 | >10,000 |

| Human β3-AR | 450 ± 35 | 800 ± 60 | >10,000 |

| Human A1AR | 25 ± 3.1 | >10,000 | 1.2 ± 0.2 |

| Human A2aAR | 800 ± 50 | >10,000 | 2.5 ± 0.3 |

Table 2: Functional Activity (EC50 / IC50, nM)

| Assay | This compound | Clenbuterol (Reference) | N-Cyclohexyladenosine (Reference) |

|---|---|---|---|

| cAMP Accumulation (CHO-β2 cells) | 1.8 ± 0.3 (EC50) | 4.2 ± 0.5 (EC50) | N/A |

| A1AR-mediated cAMP Inhibition | 30 ± 4.5 (IC50) | N/A | 0.9 ± 0.1 (EC50) |

| Guinea Pig Tracheal Relaxation | 15 ± 2.8 (EC50) | 35 ± 5.1 (EC50) | N/A |

Experimental Protocols

Radioligand Binding Assays

Detailed methodologies for determining the binding affinity of this compound would be as follows:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human β2-AR or A1AR are prepared by homogenization and centrifugation.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Radioligand: [3H]-dihydroalprenolol for β-ARs and [3H]-CPX for A1AR.

-

Procedure: Membranes are incubated with the radioligand and increasing concentrations of this compound for 60 minutes at 25°C.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: Radioactivity is quantified by liquid scintillation counting.

-

Data Analysis: Ki values are calculated using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Binding Assays.

cAMP Accumulation Assay

-

Cell Culture: CHO cells expressing the target receptor are plated in 96-well plates.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) for 20 minutes.

-

Stimulation: Cells are stimulated with varying concentrations of this compound (for agonism) or with an agonist (e.g., forskolin) plus varying concentrations of this compound (for antagonism) for 30 minutes.

-

Lysis & Detection: Cells are lysed, and cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

-

Data Analysis: EC50 or IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Conclusion

The hypothetical compound this compound presents a compelling, dual-action pharmacological profile. Its primary action as a potent β2-AR agonist suggests strong therapeutic potential in conditions requiring bronchodilation, such as asthma and COPD. The secondary A1AR antagonism could synergistically enhance its primary effect by removing the brake on cAMP production. This dual mechanism could translate to improved efficacy and a potentially favorable side-effect profile. Further non-clinical and clinical studies would be required to validate this hypothesis and fully characterize the therapeutic index and clinical utility of such a compound.

Clencyclohexerol as a β-adrenoceptor agonist.

An In-depth Technical Guide on Clencyclohexerol as a β-Adrenoceptor Agonist

Disclaimer: Direct pharmacological data for this compound is limited in publicly accessible scientific literature. This guide provides a detailed overview of the pharmacology of clenbuterol, a close structural analog of this compound, to infer the expected properties and mechanisms of action of this compound as a β-adrenoceptor agonist. The experimental protocols and signaling pathways described are well-established for β-agonists like clenbuterol and are presumed to be relevant for this compound.

Introduction

This compound is a synthetic compound classified as a β-adrenoceptor agonist and is structurally analogous to the well-characterized compound, clenbuterol.[1] While primarily known for its potential use as a growth promoter in animals, its pharmacological activity at β-adrenoceptors suggests a broader range of potential biological effects.[2] β-adrenoceptors are a class of G protein-coupled receptors (GPCRs) that mediate the physiological effects of catecholamines, such as adrenaline and noradrenaline. Agonism at these receptors, particularly the β2-subtype, leads to a variety of cellular responses, including smooth muscle relaxation, increased cardiac muscle contractility and rate, and metabolic effects such as lipolysis and glycogenolysis.

Given the structural similarity to clenbuterol, this compound is expected to act as a potent and selective β2-adrenoceptor agonist. Clenbuterol is known to be a partial agonist, possessing high affinity for β-adrenoceptors but exhibiting a relative ineffectiveness for maximal adenylyl cyclase activation compared to full agonists like isoproterenol.[1][3] This technical guide will leverage the extensive data available for clenbuterol to provide a comprehensive understanding of the probable pharmacological profile of this compound.

Quantitative Pharmacology of Clenbuterol (as a proxy for this compound)

The following tables summarize the quantitative pharmacological data for clenbuterol at β-adrenoceptors. These values provide an estimate of the expected binding affinity and functional potency of this compound.

Table 1: β-Adrenoceptor Binding Affinity of Clenbuterol

| Receptor Subtype | Preparation | Radioligand | Kd (nM) | Reference |

| β1-adrenoceptor | Rat atria | 38 | [3] | |

| β2-adrenoceptor | Rat jugular vein | 6.3 | ||

| β-adrenoceptor | Porcine adipocyte | Epinephrine (competition) | 100 - 200 |

Table 2: β-Adrenoceptor Functional Potency & Efficacy of Clenbuterol

| Assay Type | Cell/Tissue Type | Parameter | Value | Efficacy | Reference |

| Vascular Relaxation | Rat jugular vein | ED50 | ~6.3 nM | Partial Agonist | |

| Atrial Rate Increase | Rat atria | ED50 | ~38 nM | Partial Agonist | |

| cAMP Accumulation | Human β2-AR (HEK293 cells) | pEC50 | 6.7 ± 0.3 | Partial Agonist (α=0.5) |

Core Signaling Pathways

As a β-adrenoceptor agonist, this compound is expected to primarily signal through the canonical Gs-protein pathway. There is also growing evidence that β-agonists like clenbuterol can engage β-arrestin-mediated signaling pathways, which can lead to distinct downstream effects.

Experimental Protocols

The following sections detail standardized protocols for assessing the binding and functional activity of a β-adrenoceptor agonist like this compound.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled antagonist for binding to β-adrenoceptors.

4.1.1 Materials

-

Cell/Tissue Preparation: Membranes from cells (e.g., HEK293 or CHO) stably expressing the human β1 or β2-adrenoceptor, or tissue homogenates (e.g., rat heart, lung).

-

Radioligand: A high-affinity β-adrenoceptor antagonist, such as [3H]dihydroalprenolol ([3H]DHA) or (-) [3H]CGP 12177.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol).

-

Equipment: 96-well plates, filter mats (e.g., GF/C filters), cell harvester, scintillation counter, scintillation fluid.

4.1.2 Procedure

-

Membrane Preparation: Homogenize cells or tissue in cold lysis buffer and pellet the membranes via centrifugation (e.g., 20,000 x g for 20 minutes at 4°C). Wash the pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 20-50 µg protein), a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound.

-

Controls: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess propranolol).

-

Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25-30°C) to reach binding equilibrium.

-

Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total and competitor-bound counts. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), the primary second messenger for β-adrenoceptors coupled to Gs proteins.

4.2.1 Materials

-

Cell Line: A suitable cell line (e.g., HEK293, CHO) expressing the β-adrenoceptor of interest.

-

cAMP Detection Kit: A commercial kit for measuring cAMP levels, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or a luciferase biosensor (e.g., Promega's GloSensor™).

-

Test Compound: this compound at a range of concentrations.

-

Reference Agonist: A full agonist like isoproterenol to determine the maximal system response.

-

Phosphodiesterase (PDE) Inhibitor: A compound like IBMX or rolipram to prevent the degradation of cAMP and amplify the signal (optional, but recommended).

-

Cell Culture Medium and Buffers: As required by the cell line and detection kit.

4.2.2 Procedure

-

Cell Seeding: Seed the cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.

-

Pre-treatment: Wash the cells and incubate them in a stimulation buffer, often containing a PDE inhibitor, for a short period (e.g., 30 minutes) before adding the agonist.

-

Agonist Stimulation: Add varying concentrations of this compound or the reference agonist (isoproterenol) to the wells. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and Detection: Lyse the cells (if required by the kit) and proceed with the cAMP detection protocol according to the manufacturer's instructions. For live-cell assays like GloSensor™, luminescence is read directly at various time points after agonist addition.

-

Data Analysis: Plot the measured signal (e.g., fluorescence ratio, luminescence) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximal effect). The intrinsic activity (α) can be calculated by comparing the Emax of this compound to that of the full agonist isoproterenol (α = Emax_this compound / Emax_Isoproterenol).

Conclusion and Future Directions

This compound is a β-adrenoceptor agonist and a close structural analog of clenbuterol. While direct pharmacological studies on this compound are scarce, the extensive data available for clenbuterol provides a robust framework for understanding its likely mechanism of action. This compound is predicted to be a potent, β2-selective partial agonist that signals primarily through the Gs-cAMP-PKA pathway, with potential involvement of β-arrestin-mediated pathways.

To fully characterize the pharmacological profile of this compound, further research is imperative. Direct radioligand binding studies are needed to definitively determine its affinity (Kd or Ki) and selectivity for β-adrenoceptor subtypes. Functional assays measuring cAMP production, as well as downstream signaling events, will be crucial to quantify its potency (EC50) and intrinsic efficacy. Investigating its potential for biased agonism towards either G-protein or β-arrestin pathways could reveal novel therapeutic possibilities. Such studies will be essential to validate the inferred properties presented in this guide and to fully understand the therapeutic and toxicological potential of this compound.

References

- 1. Determination of the affinity of ractopamine and clenbuterol for the beta-adrenoceptor of the porcine adipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clenbuterol upregulates histone demethylase JHDM2a via the β2-adrenoceptor/cAMP/PKA/p-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of the beta 1 and beta 2 adrenoceptor interactions of the partial agonist, clenbuterol (NAB365), in the rat jugular vein and atria - PubMed [pubmed.ncbi.nlm.nih.gov]

Clenbuterol's Potential in Muscle Wasting Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Muscle wasting, a debilitating consequence of numerous chronic diseases, denervation, and aging, presents a significant unmet medical need. Clenbuterol, a potent, long-acting β2-adrenergic agonist, has demonstrated considerable promise as a therapeutic agent to counteract muscle atrophy and promote muscle hypertrophy. This technical guide provides an in-depth analysis of the current state of research on Clenbuterol's efficacy in muscle wasting disorders. It details the underlying molecular mechanisms, summarizes key preclinical and clinical findings, and outlines experimental protocols to facilitate further investigation in the field.

Mechanism of Action: Signaling Pathways in Muscle Hypertrophy and Anti-Atrophy

Clenbuterol exerts its anabolic and anti-catabolic effects on skeletal muscle primarily through the activation of β2-adrenergic receptors.[1][2][3] This interaction initiates a cascade of intracellular signaling events that ultimately shift the balance from protein degradation to protein synthesis.

The canonical pathway involves the Gαs-coupled β2-adrenergic receptor, which, upon ligand binding, activates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Elevated cAMP subsequently activates Protein Kinase A (PKA), a key regulator of various cellular processes, including protein metabolism.[1]

Furthermore, evidence strongly suggests the involvement of the Akt/mTOR pathway, a central regulator of muscle growth. Clenbuterol has been shown to increase the phosphorylation of Akt and downstream targets like the S6 kinase 1 (p70S6K) and eukaryotic initiation factor 4E binding protein 1 (4E-BP1), promoting protein synthesis.

On the anti-catabolic front, Clenbuterol has been demonstrated to suppress the expression of key genes involved in the ubiquitin-proteasome pathway, the primary system for myofibrillar protein degradation. Specifically, it downregulates the expression of Muscle RING Finger 1 (MuRF1) and Muscle Atrophy F-box (MAFbx), two critical ubiquitin ligases that target muscle proteins for degradation.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of Clenbuterol in mitigating muscle wasting and promoting muscle growth has been quantified in various animal models and human clinical trials. The following tables summarize key findings.

Table 1: Effects of Clenbuterol in Animal Models of Muscle Wasting

| Animal Model | Muscle Type | Dosage | Duration | Key Findings | Reference |

| Hindlimb Suspension (Rats) | Soleus & EDL | Daily Injections | 2 weeks | Attenuated decrease in muscle mass by 4-20%; Retarded decline in single fiber cross-sectional area by 12-50%. | |

| Hindlimb Suspension (Rats) | Plantaris & Tibialis Anterior | Not specified | 14 days | Attenuated HU-induced atrophy and reduced ubiquitin conjugates in fast-twitch muscles. | |

| Denervation (Rats) | Soleus & Gastrocnemius | Not specified | 7 days | Prevented the loss of rRNA, α-actin mRNA, and cytochrome c mRNA. | |

| Senescent Rats | Hindlimb Muscles | 1.5 mg/kg/24h | 3 weeks | Increased skeletal muscle weight by 22-25% and carcass protein content by 24%. |

Table 2: Effects of Clenbuterol in Human Clinical Trials

| Condition | Number of Patients | Dosage | Duration | Key Findings | Reference |

| Denervated Muscle Atrophy (Brachial Plexus Injuries) | 71 | 60 µg, twice daily | 3 months | Significantly mitigated the decrease in cross-sectional areas of type I and II muscle fibers. | |

| Spinal and Bulbar Muscular Atrophy (SBMA) | 20 | 0.04 mg/day | 12 months | Significant and sustained increase in walking distance covered in 6 minutes. |

Experimental Protocols

Reproducibility is paramount in scientific research. This section details common experimental protocols for investigating the effects of Clenbuterol on muscle wasting.

Animal Model of Disuse Atrophy: Hindlimb Suspension

This model simulates muscle disuse and is widely used to study the mechanisms of muscle atrophy and the efficacy of potential countermeasures.

Human Clinical Trial for Denervated Muscle Atrophy

This protocol outlines a randomized, double-blind, placebo-controlled trial to assess Clenbuterol's efficacy in patients with muscle atrophy following nerve injury.

Study Design:

-

Participants: Patients with recent brachial plexus injuries leading to denervation of specific muscles (e.g., biceps brachii).

-

Intervention: Oral administration of Clenbuterol (e.g., 60 µg twice daily) or a matching placebo.

-

Duration: 3 months.

-

Primary Outcome Measures:

-

Change in muscle fiber cross-sectional area (Type I and II) determined from muscle biopsies.

-

-

Secondary Outcome Measures:

-

Electromyography (EMG) to assess fibrillation potentials.

-

Muscle strength assessment.

-

Safety and tolerability monitoring.

-

Discussion and Future Directions

The evidence presented underscores the significant potential of Clenbuterol as a therapeutic agent for various muscle wasting disorders. Its dual action of promoting protein synthesis and inhibiting protein degradation makes it a compelling candidate for further drug development.

However, several considerations remain. The use of Clenbuterol is associated with potential cardiovascular side effects, such as tachycardia and arrhythmias, which necessitates careful dose optimization and patient monitoring. Long-term administration can also lead to desensitization of the β2-adrenergic receptors, potentially diminishing the anabolic effects over time.

Future research should focus on:

-

Dose-response studies: To identify the optimal therapeutic window that maximizes efficacy while minimizing adverse effects.

-

Combination therapies: Investigating the synergistic effects of Clenbuterol with other anabolic agents or exercise regimens.

-

Targeted delivery systems: Developing methods to deliver Clenbuterol specifically to muscle tissue to reduce systemic side effects.

-

Long-term safety and efficacy: Conducting larger and longer-duration clinical trials to establish the long-term risk-benefit profile in different patient populations.

References

The Anabolic and Lipolytic Effects of Clenbuterol Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clenbuterol, a potent and long-acting β2-adrenergic agonist, has been the subject of extensive research due to its significant anabolic effects on skeletal muscle and lipolytic effects on adipose tissue.[1][2] Originally developed as a bronchodilator, its ability to promote muscle growth and fat loss has led to its investigation for various therapeutic applications, including the treatment of muscle wasting diseases and obesity.[3][4] This technical guide provides an in-depth overview of the anabolic and lipolytic effects of clenbuterol and its analogs, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action: The β2-Adrenergic Signaling Pathway

The physiological effects of clenbuterol and its analogs are primarily mediated through the activation of β2-adrenergic receptors, which are G-protein coupled receptors.[5]

Anabolic Effects in Skeletal Muscle

In skeletal muscle, the binding of a β2-agonist like clenbuterol initiates a signaling cascade that leads to muscle protein accretion. This process is primarily driven by an increase in muscle protein synthesis. Key downstream signaling molecules include protein kinase A (PKA), which in turn can activate pathways involving the mammalian target of rapamycin (mTOR), a central regulator of cell growth and protein synthesis.

Lipolytic Effects in Adipose Tissue

In adipose tissue, the activation of β2-adrenergic receptors stimulates the breakdown of triglycerides into free fatty acids and glycerol, a process known as lipolysis. This is mediated by an increase in intracellular cyclic AMP (cAMP) levels, which activates PKA. PKA then phosphorylates and activates hormone-sensitive lipase (HSL), the rate-limiting enzyme in lipolysis.

Quantitative Comparison of Clenbuterol and its Analogs

The following tables summarize quantitative data on the anabolic and lipolytic effects of clenbuterol and several of its analogs. It is important to note that the data are compiled from various studies and experimental conditions may differ, affecting direct comparability.

| Compound | Animal Model | Dose | Route of Administration | Change in Muscle Mass | Reference |

| Clenbuterol | Senescent Rats | 600 µg/kg/day | Osmotic Minipump | +25% (hindlimb muscles) | |

| Salbutamol | Senescent Rats | 1.03 mg/kg/day | Osmotic Minipump | +19% (hindlimb muscles) | |

| Salmeterol | Female Wistar Rats | 130 µ g/day | Osmotic Minipump | Significant increase in mixed-fiber muscles | |

| Formoterol | Male F344 Rats | 1-2000 µg/kg/day | Daily i.p. injection | Dose-dependent increase in EDL and soleus muscle mass | |

| Cimaterol | Male Rats | Not specified | Not specified | +9-15% in gastrocnemius and plantaris muscles |

| Compound | In Vitro/In Vivo | Model | Key Lipolytic Finding | Reference |

| Clenbuterol | In vitro | 3T3-L1 adipocytes | Increased basal lipolysis | |

| Clenbuterol | In vivo (rats) | Epididymal fat pad | Decrease in fat pad mass |

| Compound | Preparation | EC50 (nM) for Muscle Relaxation | Kd (nM) for Receptor Binding | Reference |

| Clenbuterol | Equine tracheal muscle | 2.1 | 24 | |

| Salbutamol | Equine tracheal muscle | 5.6 | 1100 | |

| Terbutaline | Equine tracheal muscle | 13.8 | 3900 |

Structure-Activity Relationships

The anabolic and lipolytic potency of clenbuterol analogs is determined by their chemical structure, which influences their affinity and efficacy at the β2-adrenergic receptor. Key structural features of these phenylethanolamine derivatives include:

-

The Phenyl Ring: Substitutions on the phenyl ring are critical for activity. For maximal agonistic activity, hydroxyl groups at the meta and para positions (a catechol moiety) are generally preferred. However, modifications such as replacing the meta-hydroxyl with a hydroxymethyl group (as in salbutamol) can confer β2-selectivity.

-

The Ethanolamine Side Chain: A secondary amine in the side chain is essential for receptor stimulation. The stereochemistry of the β-hydroxyl group is also crucial for potent activity.

-

Substitution on the Nitrogen Atom: Increasing the bulk of the substituent on the nitrogen atom generally decreases α-adrenergic activity and increases β-adrenergic activity. For example, the N-tertiary butyl group enhances β2 selectivity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anabolic and lipolytic effects of clenbuterol analogs.

Measurement of Muscle Protein Synthesis

Principle: This method determines the rate of incorporation of a labeled amino acid into muscle protein over a defined period.

Protocol:

-

Animal Preparation: Subjects are typically fasted overnight to establish a baseline metabolic state.

-

Tracer Infusion: A primed, constant infusion of a stable isotope-labeled amino acid, such as [5,5,5-²H₃] L-leucine, is administered intravenously.

-

Muscle Biopsies: Muscle tissue samples are obtained at different time points (e.g., before and after a stimulus like drug administration or feeding) using a biopsy needle.

-

Sample Processing: The muscle tissue is immediately frozen in liquid nitrogen and subsequently processed to isolate muscle proteins.

-

Analysis: The enrichment of the labeled amino acid in the muscle protein is determined by mass spectrometry.

-

Calculation: The fractional synthesis rate (FSR) of muscle protein is calculated based on the rate of tracer incorporation into the protein pool.

Assessment of Adipose Tissue Lipolysis

Principle: This protocol measures the release of free fatty acids (FFAs) from adipose tissue explants in response to stimulation.

Protocol:

-

Adipose Tissue Collection: Adipose tissue depots (e.g., epididymal or inguinal white adipose tissue) are dissected from mice.

-

Explant Preparation: The tissue is minced into small pieces and washed with phosphate-buffered saline (PBS).

-

Incubation: The explants are incubated in a buffer (e.g., Krebs-Ringer bicarbonate buffer) with or without a β-adrenergic agonist like isoproterenol.

-

Sample Collection: Aliquots of the incubation medium are collected at various time points.

-

FFA Measurement: The concentration of FFAs in the medium is quantified using a commercially available colorimetric or fluorometric assay kit.

-

Normalization: FFA release is normalized to the total protein content of the adipose tissue explants.

β2-Adrenergic Receptor Binding Assay

Principle: This assay measures the affinity of a compound for the β2-adrenergic receptor by competing with a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Cell membranes expressing the β2-adrenergic receptor are prepared from a suitable cell line or tissue.

-

Incubation: The membranes are incubated with a radiolabeled antagonist (e.g., [¹²⁵I]-cyanopindolol) and varying concentrations of the unlabeled test compound (e.g., clenbuterol analog).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The equilibrium dissociation constant (Ki) can then be calculated.

Measurement of Intracellular cAMP Levels

Principle: This assay quantifies the intracellular accumulation of cAMP, a key second messenger in β2-adrenergic signaling.

Protocol:

-

Cell Culture: Cells expressing the β2-adrenergic receptor are cultured in appropriate media.

-

Stimulation: The cells are treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with the β2-agonist of interest.

-

Cell Lysis: The cells are lysed to release intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, often employing fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) technology.

-

Data Analysis: A standard curve is generated using known concentrations of cAMP to quantify the levels in the experimental samples.

Western Blotting for Anabolic Signaling Proteins

Principle: This technique is used to detect and quantify the phosphorylation status of key proteins in the anabolic signaling pathway, such as Akt and mTOR.

Protocol:

-

Protein Extraction: Protein is extracted from muscle tissue samples using a lysis buffer.

-

Protein Quantification: The total protein concentration of each sample is determined using a colorimetric assay (e.g., BCA assay).

-

Gel Electrophoresis: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction, allowing for visualization and quantification of the protein bands.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands.

Visualizations

Signaling Pathways

Caption: Signaling pathways for anabolic and lipolytic effects.

Experimental Workflows

Caption: Workflow for measuring muscle protein synthesis.

Caption: Workflow for adipose tissue lipolysis assay.

Conclusion

Clenbuterol and its analogs represent a class of compounds with significant potential for modulating body composition through their anabolic and lipolytic effects. Understanding their structure-activity relationships, the underlying signaling pathways, and the appropriate experimental methodologies for their evaluation is crucial for the development of novel therapeutics targeting muscle wasting and metabolic disorders. This guide provides a foundational resource for researchers in this field, summarizing key quantitative data and providing detailed protocols to facilitate further investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Anabolic effects of the beta 2-adrenoceptor agonist salmeterol are dependent on route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Systemic administration of β2-adrenoceptor agonists, formoterol and salmeterol, elicit skeletal muscle hypertrophy in rats at micromolar doses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of a beta 2-adrenergic agonist, cimaterol and corticosterone on growth and carcass composition of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. innoprot.com [innoprot.com]

A Technical Guide to Clencyclohexerol's Putative Role in Protein Metabolism: An Extrapolation from its Analog, Clenbuterol

Disclaimer: There is currently no available scientific literature detailing the physiological, cardiovascular, or toxicological properties of Clencyclohexerol, nor its specific role in modulating protein synthesis and degradation[1]. This technical guide, therefore, extrapolates the potential mechanisms and effects of this compound based on the well-documented actions of its close structural analog, Clenbuterol. All data, pathways, and protocols described herein are based on research conducted on Clenbuterol and should be considered hypothetical in the context of this compound until direct research becomes available.

This compound is an analog of Clenbuterol, a potent and selective beta-2 adrenoceptor agonist[1][]. Beta-adrenoceptor agonists as a class are known to modulate protein synthesis and degradation, holding therapeutic potential for muscle wasting disorders[1]. Clenbuterol, in particular, has been shown to induce skeletal muscle hypertrophy and mitigate muscle atrophy in various models[3]. The primary mechanism of action for Clenbuterol involves binding to beta-2 adrenergic receptors, which initiates a cascade of intracellular signaling events.

Core Mechanism of Action:

Clenbuterol exerts its effects by activating beta-2 adrenoceptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade is believed to be the primary driver of its influence on protein metabolism.

Modulation of Protein Synthesis

The impact of Clenbuterol on protein synthesis is a subject of ongoing research, with some studies indicating a direct stimulatory effect while others suggest a more nuanced role. Evidence suggests that Clenbuterol may enhance protein synthesis by up-regulating the expression of genes involved in the initiation of translation.

Signaling Pathway for Protein Synthesis

The binding of a β2-agonist like Clenbuterol to its receptor can initiate a signaling cascade that may lead to increased protein synthesis. This is often mediated through the activation of downstream effectors that influence the machinery of translation.

Caption: Putative signaling pathway for Clenbuterol-mediated protein synthesis.

Modulation of Protein Degradation

A significant component of Clenbuterol's anabolic effect appears to stem from its ability to inhibit protein degradation. This is primarily achieved through the suppression of the ubiquitin-proteasome pathway, a major system for targeted protein breakdown in skeletal muscle.

Signaling Pathway for Protein Degradation Inhibition

Clenbuterol's activation of the β2-adrenergic receptor and subsequent signaling is thought to interfere with the key components of the ubiquitin-proteasome system, reducing the breakdown of muscle proteins.

Caption: Putative pathway for Clenbuterol's inhibition of protein degradation.

Quantitative Data on Clenbuterol's Effects

The following tables summarize quantitative findings from studies on Clenbuterol. It is important to note that these results are from animal models and may not be directly translatable to humans.

Table 1: Effect of Clenbuterol on Muscle Growth and Protein Synthesis in Rats

| Parameter | Control | Clenbuterol-Treated | Percentage Change | Reference |

|---|---|---|---|---|

| Muscle Protein Accretion | Baseline | Increased | Not specified | |

| Muscle RNA Accretion | Baseline | Increased | Not specified |

| Rate of Protein Synthesis | No significant change | No significant change | 0% | |

Table 2: Anabolic Effects of Clenbuterol in Mice | Parameter | Control (24h) | Clenbuterol (24h) | Control (10d) | Clenbuterol (10d) | Reference | |---|---|---|---|---| | Blood Urea Nitrogen (BUN) | Higher | Lower (P < 0.01) | Baseline | Lower (not significant) | | | Body Weight Gain | Baseline | Not significant | Lower | Higher (P < 0.05) | |

Table 3: Effects of Clenbuterol on Protein Turnover in Sheep (Nitrogen-Free Diet)

| Parameter | Control | Clenbuterol-Treated | Percentage Change | Reference |

|---|---|---|---|---|

| Basal Nitrogen Excretion (Day 2) | Higher | Lower | -20% | |

| Protein Degradation (Flux) | Lower | Higher | +12% |

| Protein Synthesis | Lower | Higher | Increased | |

Table 4: Clenbuterol's Impact on Protein Synthesis in Lambs (28 days)

| Parameter | Control | Clenbuterol-Treated | Percentage Change | Reference |

|---|---|---|---|---|

| Semitendinosus Weight (g) | 58.8 | 74.3 | +26.4% | |

| Brachialis Weight (g) | 18.5 | 23.1 | +24.9% | |

| Fractional Protein Synthesis Rate (Brachialis, %/day) | 6.1 | 9.4 | +54.1% |

| Total Protein Synthesized (Semitendinosus, g/day ) | 0.8 | 1.4 | +75% | |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols used in the cited studies on Clenbuterol.

Measurement of Muscle Protein Synthesis

Protocol based on Garlick et al. (1980) as cited in Reeds et al. (1986)

This method typically involves the administration of a labeled amino acid, followed by the measurement of its incorporation into tissue proteins over a defined period.

-

Animal Model: Young male rats (e.g., starting weight 53 g).

-

Treatment: Daily oral administration of Clenbuterol (e.g., 200 µg/kg body weight) or a vehicle control.

-

Isotope Infusion: A large dose of a radioactively labeled amino acid (e.g., [¹⁴C]tyrosine) is injected intravenously to flood the precursor pools.

-

Tissue Collection: At a specified time point after infusion (e.g., 10 minutes), animals are euthanized, and target muscles (e.g., gastrocnemius, soleus) are rapidly excised and frozen in liquid nitrogen.

-

Sample Processing:

-

Homogenize the muscle tissue in a suitable buffer.

-

Precipitate proteins using an acid (e.g., perchloric acid).

-

Hydrolyze the protein pellet to release constituent amino acids.

-

-

Analysis:

-

Measure the specific radioactivity of the labeled amino acid in both the tissue fluid (representing the precursor pool) and the protein hydrolysate.

-

Calculate the fractional rate of protein synthesis (ks) using the formula: ks (%/day) = (SB / SA) * (1440 / t) * 100, where SB is the specific radioactivity in protein, SA is the specific radioactivity of the precursor, and t is the time in minutes.

-

Caption: Workflow for measuring muscle protein synthesis.

Assessment of Protein Degradation via Ubiquitin-Proteasome Pathway

Protocol based on principles described in Ko-Wei et al. (2005)

This involves measuring the levels of key components of the ubiquitin-proteasome pathway in muscle tissue.

-

Animal Model and Treatment: As described above, with experimental conditions such as hindlimb unweighting to induce atrophy.

-

Tissue Collection: Collect and freeze muscle samples as previously described.

-

Protein Extraction: Homogenize muscle tissue in a lysis buffer containing protease inhibitors to preserve protein integrity.

-

Western Blotting:

-

Determine the total protein concentration of the lysates (e.g., using a BCA assay).

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for key ubiquitin-proteasome pathway proteins (e.g., ubiquitin, MuRF1, MAFbx/atrogin-1).

-

Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).

-

Visualize and quantify the protein bands using an appropriate imaging system and software.

-

-

Data Analysis: Normalize the abundance of the target proteins to a loading control (e.g., GAPDH, β-actin) to compare levels between control and treated groups.

Caption: Western blotting workflow for protein degradation markers.

References

Investigating the Cardiovascular Side Effects of β-Adrenoceptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the cardiovascular side effects associated with β-adrenoceptor agonists. It is designed to serve as a comprehensive resource, detailing the molecular mechanisms, physiological consequences, and methodologies for investigating these effects. The information is presented to facilitate a deeper understanding and to aid in the development of safer, more targeted therapeutics.

β-Adrenoceptor Subtypes and Their Signaling Pathways in the Cardiovascular System

β-adrenoceptors (β-ARs) are a class of G protein-coupled receptors that play a crucial role in the regulation of cardiovascular function. The three main subtypes, β1, β2, and β3, are differentially expressed in the heart and vasculature, and their activation triggers distinct signaling cascades, leading to a range of physiological and, in some cases, pathological responses.

β1-Adrenoceptor Signaling

Primarily located in the heart, β1-adrenoceptors make up approximately 70-80% of the β-ARs in cardiomyocytes.[1][2] Their stimulation is the principal mechanism by which the sympathetic nervous system increases cardiac output.

The canonical β1-AR signaling pathway involves the coupling to a stimulatory G protein (Gs), which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[1][3] Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates several key proteins involved in cardiac function, leading to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[4] Key PKA targets include L-type calcium channels, phospholamban, and troponin I.

Prolonged or excessive stimulation of β1-ARs, however, can be cardiotoxic. This can lead to myocyte apoptosis and cardiac hypertrophy through PKA-dependent and PKA-independent pathways, the latter involving Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).

Caption: β1-Adrenoceptor Signaling Pathway.

β2-Adrenoceptor Signaling

β2-adrenoceptors are also present in the heart, though at a lower density than β1-ARs, and are abundant in the smooth muscle of blood vessels and the bronchi. Their signaling is more complex, exhibiting dual coupling to both stimulatory (Gs) and inhibitory (Gi) G proteins.

The Gs-mediated pathway mirrors that of the β1-AR, leading to cAMP production and PKA activation. However, the concurrent activation of Gi proteins can inhibit adenylyl cyclase, thereby attenuating the overall increase in cAMP. This dual coupling is thought to compartmentalize β2-AR signaling, leading to more localized effects. The Gβγ subunits of the Gi protein can also activate downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which is generally considered to be cardioprotective.

Stimulation of β2-ARs in vascular smooth muscle leads to vasodilation, which can cause a reflex increase in heart rate. Chronic stimulation, however, can also contribute to adverse cardiac remodeling through pathways involving mitogen-activated protein kinases (MAPK), such as the extracellular signal-regulated kinase (ERK).

Caption: β2-Adrenoceptor Dual Signaling Pathways.

β3-Adrenoceptor Signaling

β3-adrenoceptors are expressed in the heart and vasculature, although their functional role is still under investigation. Unlike β1 and β2 receptors, β3-AR stimulation does not typically lead to a positive inotropic effect. Instead, it is thought to have a cardioprotective role by counteracting the effects of excessive catecholamine stimulation.

The primary signaling pathway for β3-ARs involves coupling to Gi proteins, leading to the activation of endothelial nitric oxide synthase (eNOS) and the production of nitric oxide (NO). NO then activates soluble guanylate cyclase, increasing cyclic guanosine monophosphate (cGMP) levels, which promotes vasodilation and has negative inotropic effects.

Caption: β3-Adrenoceptor Signaling via Nitric Oxide.

Quantitative Cardiovascular Effects of Selected β-Adrenoceptor Agonists

The following tables summarize the quantitative cardiovascular effects of several clinically relevant β-adrenoceptor agonists, compiled from preclinical and clinical studies.

Table 1: Dobutamine (β1-agonist)

| Parameter | Dose | Effect | Reference |

| Heart Rate | 2.5-10 mcg/kg/min | No significant change to moderate increase | |

| >10 mcg/kg/min | Significant increase (~30 bpm in 10% of patients) | ||

| Systolic Blood Pressure | 2.5-10 mcg/kg/min | No significant change to slight increase (~10-20 mmHg) | |

| >10 mcg/kg/min | Potential for significant increase (>50 mmHg in 7.5% of patients) | ||

| Cardiac Output | 2.5-10 mcg/kg/min | Dose-dependent increase | |

| Stroke Volume | 2.5-5.0 mcg/kg/min | Increase | |

| Systemic Vascular Resistance | 2.5-10 mcg/kg/min | Decrease |

Table 2: Isoproterenol (Non-selective β-agonist)

| Parameter | Dose | Effect | Reference |

| Heart Rate | 5-15 ng/kg/min (infusion) | Dose-dependent increase | |

| Systolic Blood Pressure | 5-15 ng/kg/min (infusion) | Dose-dependent increase | |

| Diastolic Blood Pressure | 5-15 ng/kg/min (infusion) | Decrease | |

| Mean Arterial Pressure | 0.002 mg/kg | Decrease | |

| Cardiac Output | 0.002 mg/kg | Increase | |

| Peripheral Vascular Resistance | 5-15 ng/kg/min (infusion) | Decrease |

Table 3: Salbutamol (β2-agonist)

| Parameter | Dose | Effect | Reference |

| Heart Rate | Inhaled | Increase (~9-13 bpm) | |

| Cardiac Output | Inhaled | Increase | |

| Total Peripheral Resistance | Inhaled | Decrease | |

| Palpitations/Tachycardia Incidence | Various | 16% (pooled incidence) | |

| Intravenous | 47% |

Table 4: Mirabegron (β3-agonist)

| Parameter | Dose | Effect | Reference |

| Heart Rate | 50 mg/day | Small increase (~1.2 bpm) | |

| Systolic Blood Pressure | 50 mg/day | No clinically meaningful change | |

| Diastolic Blood Pressure | 50 mg/day | No clinically meaningful change to slight decrease | |

| Cardiovascular Adverse Events | 25-50 mg/day | No increased risk compared to placebo or antimuscarinics | |

| Hypertension | 25-50 mg/day | Reported in ~9-10% of patients |

Experimental Protocols for Assessing Cardiovascular Side Effects

A variety of in vitro, ex vivo, and in vivo experimental models are employed to investigate the cardiovascular effects of β-adrenoceptor agonists. The following sections detail the methodologies of key experiments.

Ex Vivo: Langendorff Isolated Heart Perfusion

The Langendorff preparation allows for the study of cardiac function in an isolated heart, free from systemic influences.

Methodology:

-

Heart Isolation: The heart is rapidly excised from an anesthetized animal (commonly rat, rabbit, or guinea pig) and immediately placed in ice-cold cardioplegic solution.

-

Cannulation: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus.

-

Retrograde Perfusion: A physiological salt solution (e.g., Krebs-Henseleit buffer), oxygenated (95% O2, 5% CO2) and warmed (37°C), is perfused retrogradely through the aorta. This closes the aortic valve and forces the perfusate into the coronary arteries, thus maintaining the viability of the heart.

-

Functional Assessment: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric contractile function. Parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously recorded.

-

Drug Administration: The β-agonist is infused into the perfusion line at varying concentrations to determine its effects on cardiac function.

Caption: Langendorff Isolated Heart Experimental Workflow.

In Vitro: Patch-Clamp Electrophysiology

The patch-clamp technique is used to study the effects of β-agonists on the function of specific ion channels in isolated cardiomyocytes.

Methodology:

-

Cell Isolation: Cardiomyocytes are enzymatically isolated from cardiac tissue.

-

Pipette Preparation: A glass micropipette with a very small tip opening is filled with an intracellular-like solution.

-

Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, allowing for electrical access to the entire cell.

-

Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are applied to elicit specific ion currents (e.g., L-type Ca²⁺ current).

-

Drug Application: The β-agonist is applied to the cell via the extracellular bath solution, and changes in the ion current are recorded and analyzed.

Caption: Patch-Clamp Experimental Workflow.

In Vivo: Hemodynamic Monitoring in Animal Models

In vivo studies in animal models (e.g., rats, mice) are essential for understanding the systemic cardiovascular effects of β-agonists. Pressure-volume (PV) loop analysis is a powerful technique for detailed hemodynamic assessment.

Methodology:

-

Animal Preparation: The animal is anesthetized, and catheters are surgically placed in a carotid artery (for blood pressure) and a jugular vein (for drug infusion).

-

PV Catheter Insertion: A specialized pressure-volume catheter is inserted into the left ventricle via the right carotid artery to simultaneously measure intraventricular pressure and volume.

-

Stabilization and Baseline Recording: The animal is allowed to stabilize, and baseline hemodynamic parameters are recorded, including heart rate, blood pressure, cardiac output, and PV loop-derived indices of contractility (e.g., +dP/dtmax) and relaxation (e.g., -dP/dtmin).

-

Drug Administration: The β-agonist is administered, typically as a continuous intravenous infusion at escalating doses.

-

Data Acquisition and Analysis: Hemodynamic data is continuously recorded and analyzed to determine the dose-response effects of the β-agonist.

Caption: In Vivo Hemodynamic Monitoring Workflow.

Conclusion

The cardiovascular side effects of β-adrenoceptor agonists are a direct consequence of their mechanism of action and the distribution of β-AR subtypes in the cardiovascular system. While β1- and β2-agonists are crucial for their positive inotropic and chronotropic effects in conditions like heart failure and cardiogenic shock, and for their bronchodilatory effects in respiratory diseases, their use is associated with risks of tachycardia, arrhythmias, and potentially detrimental cardiac remodeling with chronic use. β3-agonists represent a newer class of drugs with a more favorable cardiovascular safety profile, primarily due to their unique signaling pathway that promotes vasodilation and may offer cardioprotection. A thorough understanding of the distinct signaling pathways and a rigorous preclinical and clinical assessment using the methodologies outlined in this guide are essential for the development of safer and more effective β-adrenoceptor-targeted therapies.

References

- 1. ahajournals.org [ahajournals.org]

- 2. The spectrum of cardiovascular effects of dobutamine - from healthy subjects to septic shock patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. RGS2 Is a Primary Terminator of β2-Adrenergic Receptor-Mediated Gi Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Clencyclohexerol: A Technical Guide for Forensic and Research Applications

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Clencyclohexerol is a synthetic compound classified as a β-agonist and is an analog of the more well-known substance, clenbuterol.[1][2] Primarily intended for forensic and research purposes, this compound is utilized as a growth promoter in animals.[3] As with other β-adrenoceptor agonists, it is believed to modulate protein synthesis and degradation, suggesting a potential therapeutic application in muscle wasting disorders.[1][2] However, this class of compounds is also subject to abuse in both food-producing animals and humans to illicitly enhance muscle mass. It is critical to note that the physiological, cardiovascular, and toxicological properties of this compound have not been formally evaluated. This document aims to provide a comprehensive technical overview of the available information on this compound, focusing on its chemical properties, analytical detection, and the general context of its parent compound, clenbuterol, to inform forensic and research applications. A deuterated version, this compound-d10, is available as an isotopic marker for use in analytical studies.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental for its accurate detection and analysis. The available data is summarized in the table below.

| Property | Value | Reference |

| Formal Name | 4-amino-3,5-dichloro-α-[[(4-hydroxycyclohexyl)amino]methyl]-benzenemethanol | |

| CAS Number | 157877-79-7 | |

| Molecular Formula | C₁₄H₂₀Cl₂N₂O₂ | |

| Molecular Weight | 319.2 g/mol | |

| Purity | ≥90% | |

| Formulation | A crystalline solid | |

| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 2 mg/ml | |

| UV Absorption | λmax: 211, 248 nm | |

| SMILES | OC1CCC(NCC(O)C2=CC(Cl)=C(N)C(Cl)=C2)CC1 | |

| InChI | InChI=1S/C14H20Cl2N2O2/c15-11-5-8(6-12(16)14(11)17)13(20)7-18-9-1-3-10(19)4-2-9/h5-6,9-10,13,18-20H,1-4,7,17H2 | |

| InChI Key | DKFLKXDTRUWFDL-UHFFFAOYSA-N |

Analytical Methodologies for Detection

The detection of this compound, particularly in forensic contexts such as anti-doping and food safety, necessitates sensitive and specific analytical methods. While detailed protocols specifically for this compound are not widely published, methodologies for the analysis of related β-agonists, including clenbuterol, are well-established and can be adapted.

Gas Chromatography-Mass Spectrometry (GC-MS)

A robust and sensitive methodology utilizing GC-MS has been described for the identification and quantification of seven β-agonist residues, including this compound, in liver and meat samples. While the full experimental details are not publicly available, the general workflow for such an analysis is outlined below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the detection of trace levels of drugs and their metabolites. For clenbuterol, methods have been developed for its quantification in meat and liver products at the ng/kg level. These methods typically involve an acid extraction followed by two solid-phase clean-up steps with C18 and strong cation-exchange (SCX) resins. The use of a stable isotopically labeled internal standard, such as this compound-d10, is crucial for accurate quantification.

Presumed Signaling Pathway and Mechanism of Action

As a β-agonist, this compound is presumed to exert its effects through the activation of β-adrenoceptors, which are G-protein coupled receptors. The general signaling cascade initiated by β-agonist binding is depicted below. This pathway leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological effects associated with these compounds, such as muscle protein synthesis and lipolysis.

Pharmacokinetics and Metabolism: An Extrapolation from Clenbuterol

Specific pharmacokinetic and metabolism studies on this compound are not available in the public domain. However, insights can be drawn from the extensive research on its parent compound, clenbuterol.

β-agonists are generally well-absorbed orally but can have low systemic availability due to significant first-pass metabolism, primarily through sulphation. Elimination of the parent drug is mainly through the renal route. The elimination half-life of most β-agonists is relatively short.

The metabolic fate of clenbuterol has been studied in rats, with urine being the major route of excretion. A significant metabolic pathway involves N-oxidation of the primary amine function, leading to the formation of clenbuterol hydroxylamine and 4-nitroclenbuterol. It is plausible that this compound undergoes a similar metabolic transformation.

Forensic and Research Implications

The primary application of this compound is in the realms of forensic analysis and scientific research. Its status as a clenbuterol analog makes it a target in anti-doping screens and in the monitoring of illegal growth promoters in livestock. The development of robust analytical methods is paramount for its effective detection. For researchers, this compound and its deuterated analog provide tools to study the mechanisms of β-agonists, their potential therapeutic effects, and their metabolic fate.

Conclusion and Future Directions

This compound is a clenbuterol analog with clear applications in forensic science and research. While its basic chemical properties are documented, a significant gap exists in the understanding of its pharmacology, toxicology, and pharmacokinetics. This lack of data underscores the need for further investigation to fully characterize this compound. Future research should focus on:

-

Comprehensive Pharmacological Profiling: In-depth studies to determine its binding affinity and functional activity at different β-adrenoceptor subtypes.

-

Toxicological Evaluation: Rigorous assessment of its potential adverse effects, including cardiovascular toxicity.

-

Pharmacokinetic and Metabolism Studies: Detailed analysis of its absorption, distribution, metabolism, and excretion in various animal models.

-

Development of Validated Analytical Protocols: Publication of detailed and validated methods for its quantification in various biological matrices.

Such studies will be invaluable for the scientific and forensic communities, enabling a more complete understanding of this compound and its implications.

References

The effects of β-agonists on skeletal muscle gene expression.

An In-Depth Technical Guide to the Effects of β-Agonists on Skeletal Muscle Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-adrenergic receptor agonists (β-agonists) are a class of compounds known to induce significant physiological changes in skeletal muscle, including hypertrophy and a shift in fiber-type composition.[1][2] These effects are underpinned by complex alterations in gene expression programs. This technical guide provides a detailed overview of the core signaling pathways activated by β-agonists, a summary of observed changes in gene expression, and detailed experimental protocols for studying these effects. The information is intended to serve as a comprehensive resource for researchers and professionals involved in muscle biology and the development of therapeutics for muscle wasting disorders.[3]

Core Signaling Pathway: β-Adrenergic Receptor Activation

The primary mechanism of action for β-agonists in skeletal muscle is the activation of β2-adrenergic receptors (β2-AR), which are G-protein coupled receptors.[4] Ligand binding initiates a signaling cascade that is central to the observed changes in gene expression and cellular phenotype.

The canonical pathway proceeds as follows:

-

A β-agonist (e.g., Formoterol, Clenbuterol) binds to the β2-AR on the muscle cell surface.

-

This binding event activates the associated stimulatory G-protein (Gs).

-

The alpha subunit of the Gs protein activates adenylyl cyclase (AC).

-

Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[5]

-

Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

PKA then phosphorylates various downstream targets, most notably the cAMP Response Element-Binding Protein (CREB).

-

Phosphorylated CREB (pCREB) translocates to the nucleus, where it binds to cAMP Response Elements (CRE) in the promoter regions of target genes, thereby modulating their transcription.

This signaling cascade is the primary driver of the genomic response to β-agonist stimulation in skeletal muscle.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Role of beta-adrenoceptor signaling in skeletal muscle: implications for muscle wasting and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of beta-adrenoceptor signaling in skeletal muscle: therapeutic implications for muscle wasting disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Skeletal Muscle Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential expression of skeletal muscle genes following administration of clenbuterol to exercised horses - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Use of Clencyclohexerol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clencyclohexerol, a close structural analog of the potent β2-adrenergic agonist clenbuterol, serves as a critical analytical reference standard in forensic analysis and doping control.[1][2] Its synthesis and characterization are of significant interest for ensuring the accuracy and reliability of analytical methodologies designed to detect clenbuterol and related compounds. This document provides detailed protocols for a plausible synthesis of this compound, its proposed mechanism of action based on its structural similarity to clenbuterol, and its primary application as a reference material in research and forensic settings.

Introduction

This compound (Formal Name: 4-amino-3,5-dichloro-α-[[(4-hydroxycyclohexyl)amino]methyl]-benzenemethanol) is a synthetic compound structurally related to clenbuterol.[1] While the physiological, cardiovascular, and toxicological properties of this compound have not been extensively evaluated, its importance lies in its utility as a reference standard for the identification and quantification of clenbuterol and its analogs in various biological and forensic samples.[1] Clenbuterol is a well-documented β2-adrenergic agonist known for its bronchodilatory effects and its illicit use as a performance-enhancing drug in sports and as a growth promoter in livestock.[3] The availability of pure, well-characterized this compound is therefore essential for the development and validation of sensitive analytical methods required for regulatory and research purposes.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Formal Name | 4-amino-3,5-dichloro-α-[[(4-hydroxycyclohexyl)amino]methyl]-benzenemethanol | |

| CAS Number | 157877-79-7 | |

| Molecular Formula | C₁₄H₂₀Cl₂N₂O₂ | |

| Molecular Weight | 319.2 g/mol | |

| Purity | ≥90% (typical for reference standards) | |

| Solubility | DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 30 mg/ml; PBS (pH 7.2): 2 mg/ml | |

| UV Absorbance Maxima | 211, 248 nm |

Proposed Synthesis of this compound

Workflow for the Proposed Synthesis of this compound

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 4-amino-3,5-dichloroacetophenone

This initial step involves the dichlorination of 4-aminoacetophenone.

-

Materials: 4-aminoacetophenone, glacial acetic acid, chlorine gas.

-

Procedure:

-

Dissolve 4-aminoacetophenone (1 equivalent) in glacial acetic acid in a three-necked flask equipped with a stirrer and a gas inlet tube.

-

Cool the solution to 15°C.

-

Prepare a solution of chlorine gas (2 equivalents) in glacial acetic acid.

-

Rapidly add the chlorine solution to the 4-aminoacetophenone solution with vigorous stirring while maintaining the temperature.

-

Quench the reaction by pouring the mixture into ice water to precipitate the product.

-

Filter the precipitate and recrystallize from ethanol to yield 4-amino-3,5-dichloroacetophenone.

-

Step 2: Synthesis of 4-amino-3,5-dichloro-α-bromoacetophenone

The dichlorinated intermediate is then brominated at the α-position.

-

Materials: 4-amino-3,5-dichloroacetophenone, bromine, appropriate solvent (e.g., chloroform, acetic acid).

-

Procedure:

-

Dissolve 4-amino-3,5-dichloroacetophenone (1 equivalent) in a suitable solvent.

-

Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture until completion (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization to obtain 4-amino-3,5-dichloro-α-bromoacetophenone.

-

Step 3: Synthesis of 4-amino-3,5-dichloro-α-[(4-hydroxycyclohexyl)amino]acetophenone

The bromo-intermediate is reacted with 4-aminocyclohexanol.

-

Materials: 4-amino-3,5-dichloro-α-bromoacetophenone, 4-aminocyclohexanol, a suitable base (e.g., triethylamine), and solvent (e.g., tetrahydrofuran).

-

Procedure:

-

Dissolve 4-amino-3,5-dichloro-α-bromoacetophenone (1 equivalent) and 4-aminocyclohexanol (1.1 equivalents) in the chosen solvent.

-

Add the base (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or gentle heating until completion.

-

Filter the reaction mixture to remove any precipitated salts.

-

Evaporate the solvent and purify the residue by column chromatography.

-

Step 4: Reduction to this compound

The final step is the reduction of the ketone to a secondary alcohol.

-

Materials: 4-amino-3,5-dichloro-α-[(4-hydroxycyclohexyl)amino]acetophenone, sodium borohydride, methanol.

-

Procedure:

-

Dissolve the product from Step 3 (1 equivalent) in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) in portions.

-

Stir the reaction mixture at 0°C and then allow it to warm to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude this compound.

-

Step 5: Purification and Characterization

The final product should be purified and its identity confirmed.

-

Purification: Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

Characterization:

-

Melting Point: Determine the melting point of the purified solid.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

-

Research Applications

The primary application of this compound is as an analytical reference standard.

Forensic and Doping Control Analysis

This compound is used as a reference material in chromatographic and mass spectrometric methods to identify and quantify clenbuterol and its analogs in biological samples such as urine and blood. Its use ensures the accuracy and legal defensibility of analytical results in anti-doping tests and forensic investigations.

Experimental Workflow for this compound as a Reference Standard

References

Application Notes and Protocols for the Identification and Quantification of β-Agonist Residues by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-adrenergic agonists are a class of synthetic compounds widely used in human and veterinary medicine for their bronchodilatory and tocolytic effects. However, at higher doses, certain β-agonists exhibit anabolic properties, leading to their illicit use as growth promoters in livestock to increase muscle mass and reduce fat. The residues of these compounds in animal-derived food products can pose significant health risks to consumers, including tachycardia, muscle tremors, and nervousness. Consequently, regulatory agencies worldwide have banned or strictly regulated their use in food-producing animals.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the unambiguous identification and sensitive quantification of β-agonist residues in various biological matrices. This document provides detailed application notes and experimental protocols for the analysis of common β-agonists such as clenbuterol, salbutamol, and ractopamine using GC-MS.

Principle of GC-MS for β-Agonist Analysis

The analysis of β-agonists by GC-MS involves a multi-step process. Due to their polar nature and low volatility, β-agonists require a chemical modification step known as derivatization to make them suitable for gas chromatography. The general workflow includes:

-

Sample Preparation: Extraction of the target analytes from the complex biological matrix (e.g., meat, liver, urine) and subsequent clean-up to remove interfering substances.

-

Derivatization: Chemical conversion of the polar functional groups (hydroxyl and amine groups) of the β-agonists into less polar and more volatile derivatives.

-

GC Separation: Injection of the derivatized extract into a gas chromatograph, where the different β-agonist derivatives are separated based on their boiling points and interaction with the stationary phase of the GC column.

-

MS Detection and Quantification: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, fragmented, and detected. The mass spectrometer provides structural information for identification and allows for highly sensitive quantification.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the matrix. Common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1][2]

a) Solid-Phase Extraction (SPE) for Meat, Liver, and Kidney Tissues [1][3]

This protocol is suitable for the extraction of β-agonists from various animal tissues.

Materials:

-

Homogenized tissue sample (e.g., meat, liver, kidney)

-

Perchloric acid (0.1 M)

-

Sodium hydroxide (for pH adjustment)

-

Ammonium acetate buffer (pH 5.2)

-

β-Glucuronidase/arylsulfatase enzyme solution

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

-

Methanol

-

Ammonia solution

-

Ethyl acetate-isopropanol mixture (9:1, v/v)[4]

Procedure:

-

Weigh 5 g of the homogenized tissue sample into a centrifuge tube.

-

Add 10 mL of 0.1 M perchloric acid and vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and adjust the pH to 5.2 with sodium hydroxide.

-

Add 50 µL of β-glucuronidase/arylsulfatase solution, vortex, and incubate at 37°C for at least 4 hours (or overnight) to hydrolyze conjugated β-agonists.

-

Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the hydrolyzed sample extract onto the SPE cartridge.

-

Wash the cartridge with 5 mL of deionized water followed by 5 mL of 20% methanol in water to remove interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the β-agonists with 5 mL of a freshly prepared mixture of ethyl acetate-isopropanol (9:1, v/v) containing 2% ammonia.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.

-

The dried residue is now ready for derivatization.

b) Liquid-Liquid Extraction (LLE) for Urine Samples

This protocol is effective for the extraction of β-agonists from urine.

Materials:

-

Urine sample

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

Procedure:

-

Take 5 mL of the urine sample and adjust the pH to 9-10 with NaOH.

-

Add 5 mL of ethyl acetate and vortex for 5 minutes.

-